Diisopropylmethylamine hydrochloride

Description

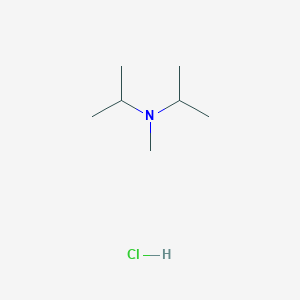

Diisopropylamine hydrochloride (CAS 58901-13-6) is the hydrochloride salt of diisopropylamine, a tertiary amine characterized by two isopropyl groups bonded to a central nitrogen atom. This compound is primarily utilized in organic synthesis and pharmaceutical manufacturing due to its strong basicity and solubility in polar solvents .

Properties

Molecular Formula |

C7H18ClN |

|---|---|

Molecular Weight |

151.68 g/mol |

IUPAC Name |

N-methyl-N-propan-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)8(5)7(3)4;/h6-7H,1-5H3;1H |

InChI Key |

GCCWAZLCTWKRNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)C(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Methyl Halide-Based Alkylation

Methyl chloride or methyl iodide reacts with diisopropylamine in the presence of metal iodide catalysts (e.g., KI, NaI) under elevated temperatures (130–230°C) and pressures (0.8–2.5 MPa). The general reaction scheme proceeds as follows:

$$

(\text{iPr})2\text{NH} + \text{CH}3\text{X} \xrightarrow{\text{MI catalyst}} (\text{iPr})2\text{NCH}3 + \text{HX}

$$

Key variables influencing yield:

- Catalyst type: Potassium iodide (KI) demonstrates superior activity compared to NaI or MgI₂, achieving yields up to 95% in analogous DIPEA syntheses.

- Molar ratios: A diisopropylamine-to-methyl halide ratio of 3:1 minimizes side reactions while ensuring complete methyl group transfer.

- Reaction duration: Extended reaction times (8–10 hours) at 200°C maximize conversion rates.

Table 1: Hypothetical Yield Data for Methyl Chloride Alkylation (Extrapolated from DIPEA Synthesis)

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|

| KI | 200 | 2.0 | 92–95 |

| NaI | 180 | 1.7 | 85–88 |

| MgI₂ | 150 | 1.0 | 78–82 |

Post-reaction workup involves neutralizing residual acid with KOH (pH = 13), followed by atmospheric distillation to isolate the amine.

Alternative Methylating Agents

Dimethyl sulfate and methyl triflate offer higher reactivity than methyl halides but introduce toxicity and handling challenges. For example, dimethyl sulfate reacts exothermically with diisopropylamine at 80–100°C, though sulfur byproducts complicate purification.

Reductive Amination Pathways

Reductive amination of acetone with methylamine provides an alternative route, though this method is less commonly reported. The reaction employs hydrogen gas and transition metal catalysts (e.g., Pd/C) under moderate pressures (1–3 atm):

$$

\text{CH}3\text{NH}2 + 2 (\text{CH}3)2\text{CO} + \text{H}2 \xrightarrow{\text{Pd/C}} (\text{iPr})2\text{NCH}3 + 2 \text{H}2\text{O}

$$

This method suffers from lower yields (60–70%) due to competing imine formation and requires rigorous moisture control.

Hydrochloride Salt Formation

The free amine is converted to diisopropylmethylamine hydrochloride via acid-base reaction with concentrated HCl:

$$

(\text{iPr})2\text{NCH}3 + \text{HCl} \rightarrow (\text{iPr})2\text{NCH}3\cdot\text{HCl}

$$

Optimized conditions:

- Solvent system: Anhydrous diethyl ether or dichloromethane ensures rapid protonation without hydrolysis.

- Stoichiometry: A 1:1 molar ratio of amine to HCl prevents over-acidification and salt decomposition.

- Crystallization: Cooling the mixture to −20°C precipitates high-purity hydrochloride crystals (mp 192–195°C).

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for this compound Preparation

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Methyl Chloride + KI | 90–95 | 99.5 | High | Moderate (HCl waste) |

| Dimethyl Sulfate | 80–85 | 98.0 | Medium | High (toxic byproducts) |

| Reductive Amination | 60–70 | 95.5 | Low | Low |

The catalytic alkylation route using methyl chloride and KI emerges as the most industrially viable method, balancing yield, purity, and operational safety.

Chemical Reactions Analysis

Types of Reactions: Diisopropylmethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can be used to convert the compound to its free base form.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides and strong bases are employed.

Major Products Formed:

Oxidation: Diisopropylmethylamine oxide.

Reduction: Diisopropylmethylamine.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Diisopropylmethylamine hydrochloride is used in several scientific research applications:

Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.

Biology: The compound is used in biochemical assays and as a stabilizer for biological samples.

Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

Industry: this compound is employed in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism by which diisopropylmethylamine hydrochloride exerts its effects depends on its application. In organic synthesis, it acts as a base, facilitating nucleophilic attacks on electrophilic centers. In biochemical assays, it stabilizes proteins and enzymes by maintaining the pH of the solution.

Molecular Targets and Pathways Involved:

Organic Synthesis: Targets electrophilic centers in organic molecules.

Biochemical Assays: Interacts with proteins and enzymes to maintain structural integrity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between diisopropylamine hydrochloride and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Diisopropylamine hydrochloride | C₆H₁₅N·HCl | 137.65 (calculated) | Two isopropyl groups, tertiary amine |

| Diphenhydramine hydrochloride | C₁₇H₂₁NO·HCl | 291.82 | Ethanolamine backbone, aromatic rings |

| Prilocaine hydrochloride | C₁₃H₂₀N₂O·HCl | 256.78 (calculated) | Amide linkage, secondary amine |

| Diethylamine hydrochloride | C₄H₁₁N·HCl | 109.60 (calculated) | Two ethyl groups, primary amine |

| 2-Chloropropyldimethylamine hydrochloride | C₅H₁₁ClN·HCl | 156.91 (calculated) | Chlorinated alkyl chain, tertiary amine |

Sources : Diphenhydramine data from , Prilocaine inferred from , others calculated based on molecular formulas.

Analytical Methods

- High-performance liquid chromatography (HPLC) is a common method for quantifying amine hydrochlorides. For example, validated HPLC methods achieve >98% accuracy for amitriptyline hydrochloride (a structurally related compound), suggesting applicability to diisopropylamine hydrochloride analysis .

- Prilocaine hydrochloride requires stringent impurity profiling via melting range tests (Class I standards) and reference standards for quality control .

Key Research Findings and Trends

- Thermal Stability : Diethylamine hydrochloride degrades at temperatures >150°C, whereas diphenhydramine hydrochloride exhibits higher thermal resilience, making it suitable for tablet formulations .

- Reactivity : Chlorinated derivatives like 2-chloropropyldimethylamine hydrochloride are prone to nucleophilic substitution, enabling their use in synthesizing quaternary ammonium compounds .

- Regulatory Compliance: Prilocaine hydrochloride’s impurity limits (e.g., o-toluidine) align with USP monographs, emphasizing the need for rigorous batch testing .

Q & A

Q. What are common synthetic routes for diisopropylmethylamine hydrochloride, and how are reaction conditions optimized?

this compound is typically synthesized via salt formation by reacting diisopropylmethylamine with hydrochloric acid under controlled conditions. Key steps include:

- Maintaining temperatures below 15°C to prevent side reactions .

- Adjusting pH to 3–4 post-reaction to ensure complete protonation .

- Purification via distillation and recrystallization to achieve high purity (>98%) . Advanced optimization may involve AI-driven retrosynthesis tools to predict efficient routes, leveraging databases like Reaxys or BKMS_METABOLIC for reaction feasibility .

Q. How is the structural identity of this compound confirmed?

Structural confirmation requires a combination of:

- Spectroscopic techniques : NMR (¹H/¹³C) to verify amine proton environments and chloride counterion presence .

- Mass spectrometry (MS) : To confirm molecular weight (e.g., 109.60 g/mol for related hydrochlorides) .

- InChI key validation : Cross-referencing with PubChem entries (e.g., KSXXXXXXXXXX for similar hydrochlorides) .

Advanced Research Questions

Q. What analytical methods resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in bioactivity often arise from impurities or stereochemical variations. Methodological solutions include:

- HPLC with UV/ELS detection : To quantify purity and isolate isomers (e.g., using C18 columns and 0.1% TFA mobile phase) .

- Chiral chromatography : For enantiomeric resolution in pharmacologically active derivatives .

- Batch-specific reference standards : Certified materials (e.g., EP Impurity D) ensure reproducibility in assays .

Q. How can computational modeling predict the pharmacological mechanism of this compound?

- Molecular docking studies : To screen interactions with targets like GPCRs or ion channels, using software such as AutoDock Vina .

- QSAR models : Correlate structural features (e.g., alkyl chain length) with activity trends observed in enzyme inhibition assays .

- MD simulations : Assess binding stability in physiological conditions (e.g., solvation in PBS buffer) .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

- Caco-2 cell monolayers : To predict intestinal permeability and P-glycoprotein efflux .

- Microsomal stability assays : Liver microsomes (human/rat) quantify metabolic half-life (t½) via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis to measure unbound fractions .

Methodological Considerations

Q. How are reaction intermediates characterized during multi-step synthesis?

- TLC monitoring : Silica plates with iodine visualization for real-time tracking .

- In-situ FTIR : To detect functional groups (e.g., amine → ammonium chloride conversion) .

- Isolation via flash chromatography : For intermediates prone to degradation .

Q. What strategies mitigate hygroscopicity issues in hydrochloride salts?

- Lyophilization : Freeze-drying under vacuum to stabilize hygroscopic crystals .

- Polymorph screening : Identify crystalline forms with lower moisture affinity using XRD .

- Excipient blending : Co-formulation with cellulose derivatives to reduce deliquescence .

Data Validation and Reproducibility

Q. How are batch-to-batch variations controlled in pharmacological studies?

- Strict QC protocols : Include ICP-MS for heavy metal limits (<10 ppm) and Karl Fischer titration for water content (<0.5%) .

- Pharmacopeial standards : Adhere to monographs for hydrochloride salts (e.g., identity tests, endotoxin limits <16.67 IU/mg) .

Q. What statistical approaches validate dose-response relationships in toxicity studies?

- Probit analysis : For LD₅₀ determination in acute toxicity models .

- ANOVA with post-hoc tests : To compare treatment groups in subchronic assays (e.g., 28-day rodent studies) .

Ethical and Safety Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.